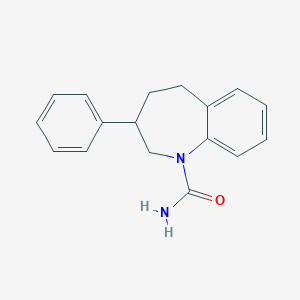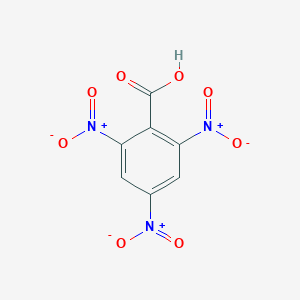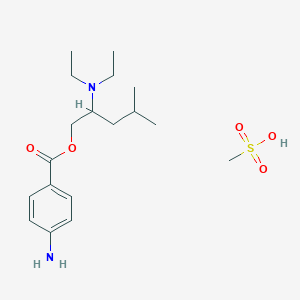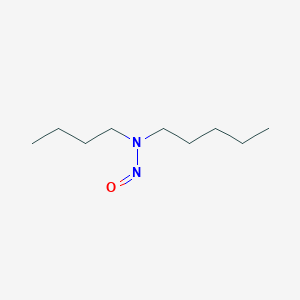
Pentylamine, N-butyl-N-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentylamine, N-butyl-N-nitroso- is a chemical compound with the molecular formula C9H20N2O. It is a nitrosamine, a class of organic compounds that are known to be carcinogenic. However, recent studies have shown that pentylamine, N-butyl-N-nitroso- has potential applications in scientific research.
Mécanisme D'action
The mechanism of action of pentylamine, N-butyl-N-nitroso- is not fully understood. However, it is believed to act as a DNA-damaging agent by forming adducts with DNA. It has also been shown to induce oxidative stress and to inhibit DNA repair mechanisms.
Effets Biochimiques Et Physiologiques
Pentylamine, N-butyl-N-nitroso- has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells and to inhibit the growth of various tumor cells. It has also been shown to induce chromosomal aberrations in human lymphocytes and to inhibit DNA repair mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using pentylamine, N-butyl-N-nitroso- in lab experiments is its ability to induce chromosomal aberrations in human lymphocytes. This makes it a useful tool for studying the effects of DNA damage on cells. However, one limitation of using pentylamine, N-butyl-N-nitroso- is its potential carcinogenicity. Care should be taken when handling this compound to minimize exposure.
Orientations Futures
There are several future directions for research on pentylamine, N-butyl-N-nitroso-. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to study its effects on DNA repair mechanisms and to investigate its potential as a tool for studying the effects of DNA damage on cells. Additionally, further research is needed to fully understand the mechanism of action of pentylamine, N-butyl-N-nitroso-.
Méthodes De Synthèse
Pentylamine, N-butyl-N-nitroso- can be synthesized by the reaction of butylamine with nitrous acid. The reaction produces a yellow oil, which can be purified by distillation. The yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
Pentylamine, N-butyl-N-nitroso- has potential applications in scientific research. It has been shown to induce chromosomal aberrations in human lymphocytes and to inhibit the growth of various tumor cells. It has also been used as a mutagen in bacterial and mammalian cells.
Propriétés
Numéro CAS |
16339-05-2 |
|---|---|
Nom du produit |
Pentylamine, N-butyl-N-nitroso- |
Formule moléculaire |
C9H20N2O |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
N-butyl-N-pentylnitrous amide |
InChI |
InChI=1S/C9H20N2O/c1-3-5-7-9-11(10-12)8-6-4-2/h3-9H2,1-2H3 |
Clé InChI |
PGJREAGDCYDOOF-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCC)N=O |
SMILES canonique |
CCCCCN(CCCC)N=O |
Autres numéros CAS |
16339-05-2 |
Synonymes |
N-NITROSO-N-BUTYL-N-PENTYLAMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



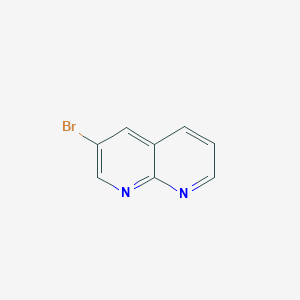
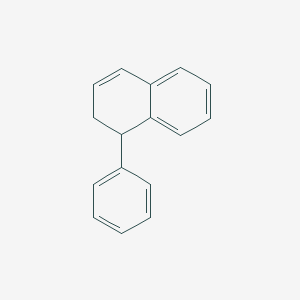
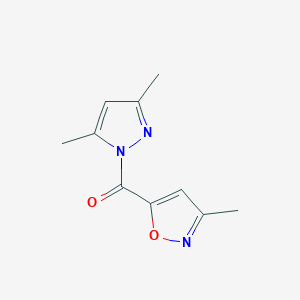
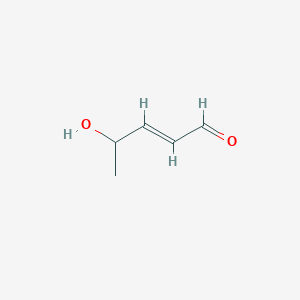
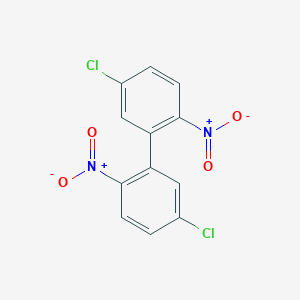
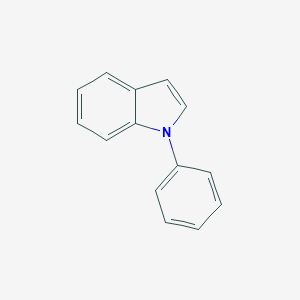
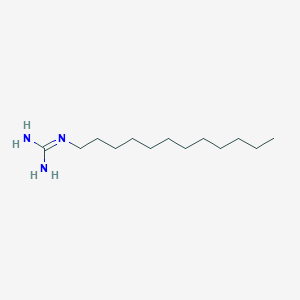
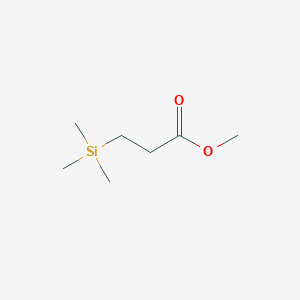
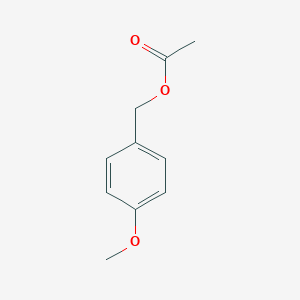
![[4-(Prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B90955.png)
![2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B90957.png)
